Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
Description
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone (CAS 338423-80-6) is a benzofuran-derived compound with the molecular formula C₂₃H₁₅F₃O₂S and a molecular weight of 412.42 g/mol . Its structure features:
- A 1-benzofuran core substituted at position 3 with a sulfanylmethyl group linked to a 3-(trifluoromethyl)benzyl moiety.
- A phenyl methanone group at position 2, contributing to its aromatic and electron-withdrawing properties.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O2S/c25-24(26,27)18-10-6-7-16(13-18)14-30-15-20-19-11-4-5-12-21(19)29-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCFYTMABYDGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Sulfanyl-Methyl Group: This step involves the reaction of a benzyl halide with a thiol compound to form the sulfanyl-methyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl groups. Research indicates that phenyl derivatives with trifluoromethyl substitutions exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity .
Table 1: Antibacterial Activity of Trifluoromethyl Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Phenyl[3-(trifluoromethyl)... | Staphylococcus aureus | 5 µg/mL |
| Phenyl[3-(trifluoromethyl)... | Escherichia coli | 10 µg/mL |
| Control (Ampicillin) | Various | 2 µg/mL |
Anti-inflammatory Properties
The compound has shown promise as a potential anti-inflammatory agent. In a study focusing on the design of cyclooxygenase-2 inhibitors, derivatives similar to phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone were synthesized and evaluated for their ability to inhibit inflammatory pathways involved in diseases such as arthritis and cardiovascular disorders .
Table 2: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PYZ44 | 12 | COX-II inhibition |
| PYZ45 | 8 | COX-II inhibition |
| Phenyl[3-(trifluoromethyl)... | 15 | COX-II inhibition |
Anticancer Potential
Mechanism of Action
The mechanism by which Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors that interact with the benzofuran core or the trifluoromethyl group.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzofuran core, sulfanyl group, or methanone moiety, leading to variations in physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations on the Benzofuran Core
Variations in Sulfanyl/Sulfonyl Groups
Trifluoromethyl-Containing Analogs
Key Research Findings
Synthetic Accessibility : The target compound’s CF₃-benzylsulfanyl group can be synthesized via Suzuki-Miyaura coupling, similar to MCP analogs . However, the benzofuran core requires careful optimization to avoid side reactions, as seen in silver nitrate-mediated protocols for related benzofurans .
Biological Relevance: The trifluoromethyl group enhances metabolic stability and membrane permeability compared to methyl or chloro analogs . For example, MCP9’s CF₃-phenyl group showed 10-fold higher receptor affinity than non-fluorinated analogs .
Thermal Stability : The target compound’s high boiling point (538.1°C) surpasses chlorophenyl (≈500°C) and methylphenyl (≈450°C) analogs, making it suitable for high-temperature industrial processes .
Biological Activity
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone, a compound with the CAS number 866017-28-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H17F3O2S
- Molecular Weight : 426.45 g/mol
- Structural Features : The compound features a benzofuran moiety linked to a trifluoromethylbenzyl sulfide, which is significant for its biological interactions.
Research on related compounds suggests that the biological activity of this compound may involve several mechanisms:
- Antidepressant Activity : Compounds with similar structures have been shown to influence the serotonergic and noradrenergic systems, which are crucial in mood regulation. For instance, a study on a related compound demonstrated its antidepressant-like effects in mice, indicating potential for this compound to exhibit similar properties by modulating serotonin receptors (5-HT1A and 5-HT3) .
- Cytotoxicity : The presence of the benzofuran and sulfide groups may contribute to cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect cytotoxic potency .
Case Studies and Experimental Data
- Antidepressant-Like Effects :
- Cytotoxic Activity :
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis, including benzofuran core formation followed by sulfanyl-methylation. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile-water solvent system under nitrogen at 60°C for 24 hours can facilitate coupling reactions . To optimize yield, variables such as solvent polarity, catalyst loading (e.g., AgNO₃ stoichiometry), and reaction time should be systematically tested. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and sulfur-methyl linkages. X-ray crystallography, as demonstrated in structurally similar compounds (e.g., 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone), provides definitive stereochemical data and bond-length validation . For fluorinated analogs, ¹⁹F NMR is essential to resolve trifluoromethyl group environments .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Given the benzofuran scaffold’s prevalence in bioactive molecules, structure-activity relationship (SAR) studies should prioritize substituent effects on the trifluoromethyl and sulfanyl groups. Use positive controls (e.g., known kinase inhibitors) and replicate experiments to ensure statistical validity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in drug discovery contexts?
- Methodological Answer : Tools like Discovery Studio and ChemDraw enable molecular docking and density functional theory (DFT) calculations. For instance, constructing a benzofuran-based small-molecule library allows virtual screening against protein targets (e.g., kinases or GPCRs) . Focus on optimizing the trifluoromethyl group’s electrostatic potential and the sulfanyl linker’s conformational flexibility to enhance target engagement.
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or variable bioactivity across studies?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Employ high-resolution mass spectrometry (HRMS) to identify byproducts and revise purification protocols (e.g., gradient elution in HPLC). For bioactivity discrepancies, validate assay conditions (e.g., cell line authenticity, buffer pH) and consider metabolite profiling (e.g., cytochrome P450 stability assays). Cross-reference crystallographic data to confirm structural integrity .
Q. What mechanistic insights explain the role of the trifluoromethyl group in stabilizing intermediates during synthesis?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity at the benzofuran 3-position. Kinetic studies (e.g., varying reaction temperatures) paired with DFT calculations can map transition states and intermediate stability. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
